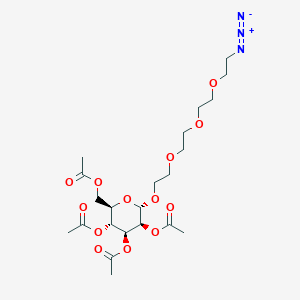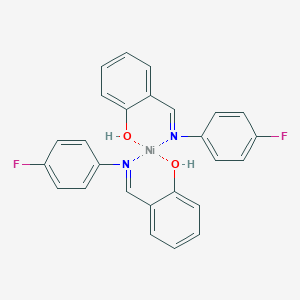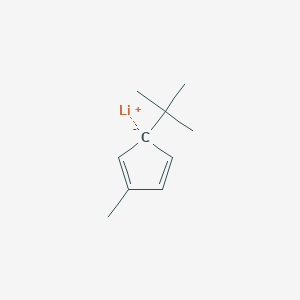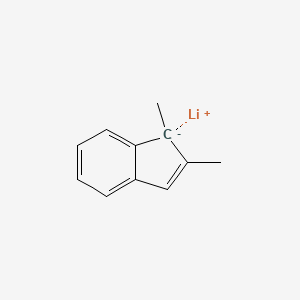![molecular formula C29H35Cl3N3V B6297976 {2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 845863-63-0](/img/structure/B6297976.png)
{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine]-vanadium(III)-trichloride, commonly referred to as VTP, is an organometallic compound of vanadium and pyridine. It is a coordination complex with a coordination number of six, and is composed of a vanadium ion, three chlorine ions, and two pyridine ligands. VTP has been studied extensively due to its potential applications in the fields of catalysis, medicine, and biochemistry.
科学研究应用
VTP has been studied extensively for its potential applications in the fields of catalysis, medicine, and biochemistry. In catalysis, VTP has been used as a catalyst for the synthesis of organic compounds, as well as for the hydrolysis of esters. In medicine, VTP has been studied for its potential use as an anti-cancer agent. In biochemistry, VTP has been used to study the structure and function of proteins.
作用机制
The exact mechanism of action of VTP is not yet fully understood. However, it is believed that VTP acts by binding to the active site of enzymes, thus inhibiting their activity. In addition, VTP is thought to interact with DNA, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
VTP has been shown to have a number of biochemical and physiological effects. In vitro, VTP has been shown to inhibit the activity of several enzymes, including those involved in the metabolism of glucose and fatty acids. In vivo, VTP has been shown to reduce the growth of cancer cells and to induce apoptosis in a variety of cell types. In addition, VTP has been shown to reduce inflammation, and to improve insulin sensitivity.
实验室实验的优点和局限性
The main advantage of using VTP in laboratory experiments is its low toxicity. VTP is considered to be non-toxic, and thus is safe to use in laboratory settings. However, VTP is also relatively unstable, and thus its use in laboratory experiments is limited. Furthermore, VTP is not water soluble, and thus must be used in organic solvents.
未来方向
The potential applications of VTP are numerous and varied. In the future, VTP may be used to develop new and more effective drugs for the treatment of cancer, as well as for other diseases. In addition, VTP may be used to study the structure and function of proteins, and to develop new catalysts for organic synthesis. Finally, VTP may be used to develop new methods for the hydrolysis of esters.
合成方法
VTP is synthesized by a procedure known as the Schlenk method. This involves the reaction of vanadium chloride and pyridine in a reaction vessel under an inert atmosphere. The reaction is carried out at room temperature, and the product is purified by column chromatography.
属性
IUPAC Name |
N-(2,6-diethylphenyl)-1-[6-[N-(2,6-diethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3.3ClH.V/c1-7-22-14-11-15-23(8-2)28(22)30-20(5)26-18-13-19-27(32-26)21(6)31-29-24(9-3)16-12-17-25(29)10-4;;;;/h11-19H,7-10H2,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHFKYCKIYKEIT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3CC)CC)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)

![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)
![{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297987.png)

![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)